

Natural Sources of Valyl-phenylalanine

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Compound of Interest

Compound Name: Val-Phe

Cat. No.: B1663441

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Valyl-phenylalanine is a dipeptide formed from the amino acids L-valine and L-phenylalanine. Its natural occurrence is intrinsically linked to the proteolysis of proteins rich in these constituent amino acids. The primary mechanism for the release of **Val-Phe** in natural sources is through enzymatic hydrolysis, which occurs extensively during food fermentation and aging processes.

Fermented Foods

Microbial fermentation is a key process for the generation of bioactive peptides from food proteins.[1][2][3][4][5] The proteolytic enzyme systems of various microorganisms, particularly Lactic Acid Bacteria (LAB) and Bacillus species, are responsible for breaking down complex proteins into smaller peptides and free amino acids.

- **Fermented Soybean Products:** Soybeans are a rich source of proteins, glycinin and β -conglycinin, which serve as precursors for numerous peptides. Fermentation with strains like Bacillus subtilis has been shown to increase the content of free amino acids, including phenylalanine and valine, by up to 60-fold.[6] Studies on various fermented soybean products have identified a significant increase in hydrophobic amino acids upon fermentation, suggesting that **Val-Phe** is likely generated.[7][8] A recent peptidomics study of fermented soybeans identified 714 native peptides, highlighting the vast potential of this source for novel bioactive compounds.[9]
- **Aged Cheese:** The ripening of cheese is a prolonged process of proteolysis where milk proteins, primarily caseins, are broken down by enzymes from starter cultures, non-starter lactic acid bacteria (NSLAB), and rennet.[10] This process generates a complex mixture of

peptides and free amino acids that contribute to the flavor and bioactivity of the final product. While specific quantification for **Val-Phe** is not widely reported, studies on aged cheeses like Gouda and Cheddar have identified numerous peptides, including bitter peptides rich in hydrophobic amino acids like phenylalanine.[11][12][13] Given that both valine and phenylalanine are abundant in casein, it is highly probable that **Val-Phe** is present in long-ripened cheeses.

Aged and Cured Meats

Similar to cheese ripening, the processing of dry-cured meats involves extensive enzymatic degradation of muscle proteins.

- **Dry-Cured Ham:** Studies on Spanish dry-cured ham have explicitly confirmed the presence of Valyl-phenylalanine.[7] The extended curing process allows endogenous muscle proteases, such as calpains and cathepsins, as well as microbial enzymes, to hydrolyze myofibrillar and sarcoplasmic proteins, releasing a variety of small peptides. Research on low-salt dry-cured hams has successfully quantified other dipeptides, demonstrating the feasibility of identifying and measuring **Val-Phe** in these products.[14]

Other Potential Sources

- **Insect Protein:** Research has identified the tripeptide Ala-**Val-Phe** in protein hydrolysates from the insect *Spodoptera littoralis*. This tripeptide was found to be a precursor to **Val-Phe**, which is released upon further hydrolysis by peptidases and exhibits potent biological activity.[1]

Quantitative Data Summary

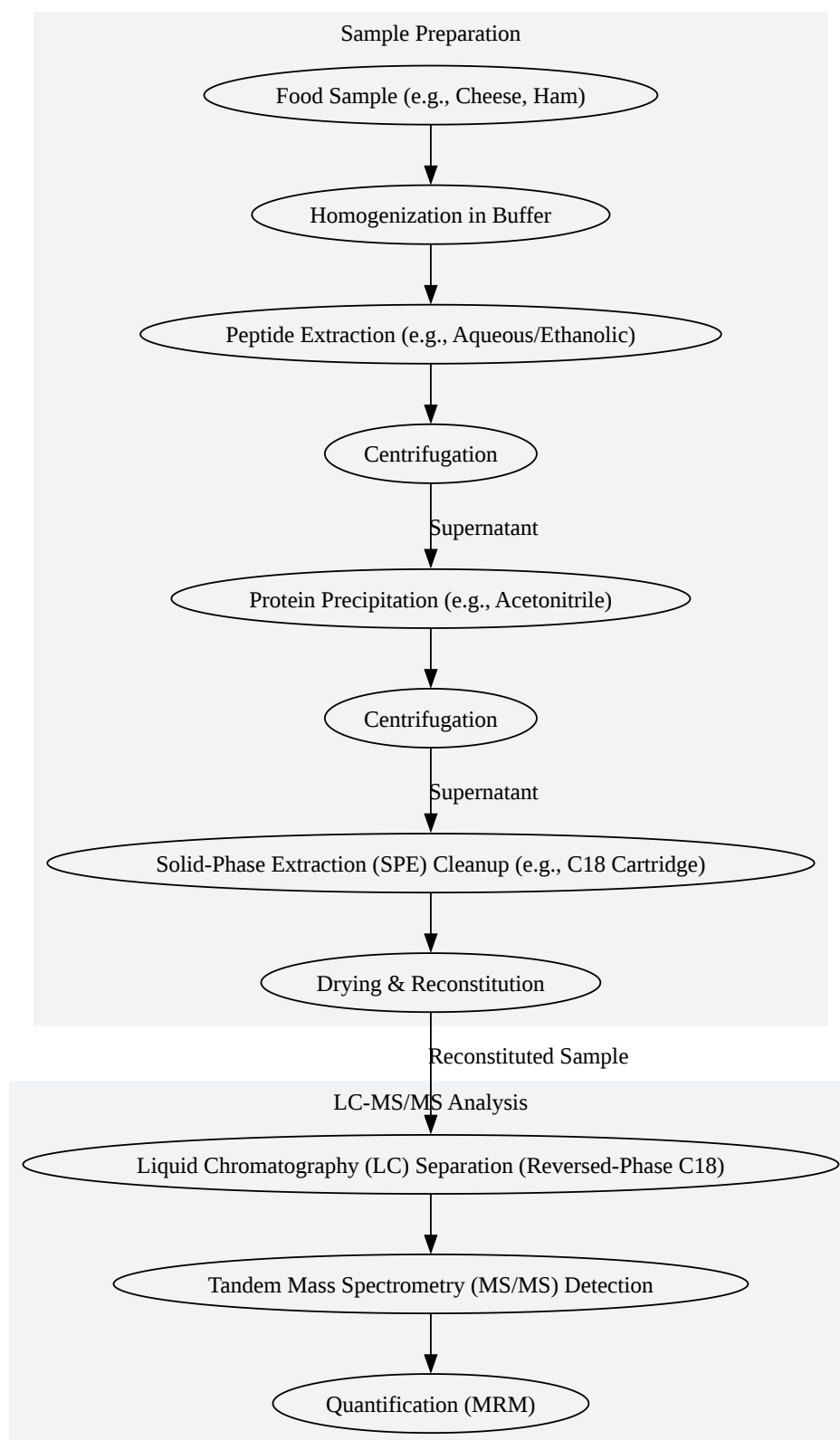
Direct quantitative data for Valyl-phenylalanine in natural sources is limited. The following table summarizes the available information, highlighting sources where its presence has been confirmed or is strongly implied.

Natural Source Category	Specific Product Example	Valyl-phenylalanine (Val-Phe) Concentration	Method of Detection	Reference(s)
Aged & Cured Meats	Spanish Dry-Cured Ham	Detected, not quantified	MALDI-ToF Mass Spectrometry	[7]
Fermented Soybeans	General Fermented Soybeans	Presence strongly implied by high levels of free Val and Phe	HPLC	[6] [7]
Aged Cheese	Gouda Cheese	Presence implied by high Val and Phe content in casein	HPLC	[10]
Insect Protein	Spodoptera littoralis Hydrolysate	Detected as a hydrolysis product of Ala-Val-Phe	Not specified	[1]

Experimental Protocols

The following sections outline a generalized workflow for the extraction, identification, and quantification of Valyl-phenylalanine from a complex food matrix, based on methodologies reported in the literature for peptide analysis.

General Experimental Workflow Diagram``dot



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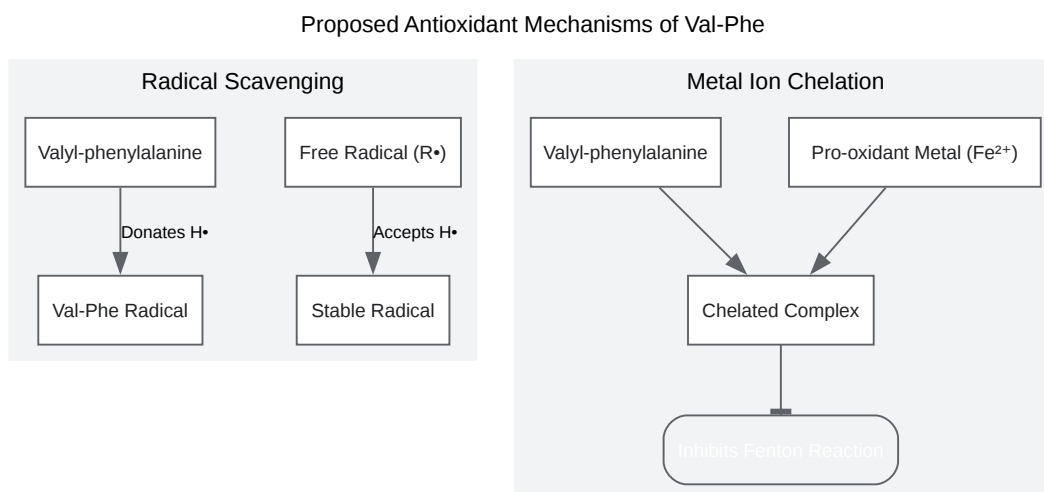
Caption: **Val-Phe** inhibition of the RAAS pathway.

Potential Antioxidant Activity

While direct studies on the antioxidant mechanism of **Val-Phe** are limited, peptides containing hydrophobic amino acids like phenylalanine can exhibit antioxidant properties.

The antioxidant activity could be exerted through several mechanisms:

- **Radical Scavenging:** The aromatic ring of the phenylalanine residue can donate a hydrogen atom to stabilize free radicals, such as DPPH or hydroxyl radicals, thus terminating radical chain reactions. [15]
- **Metal Ion Chelation:** The peptide structure may allow it to chelate pro-oxidant metal ions like Fe^{2+} and Cu^{2+} , preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. [16][17]



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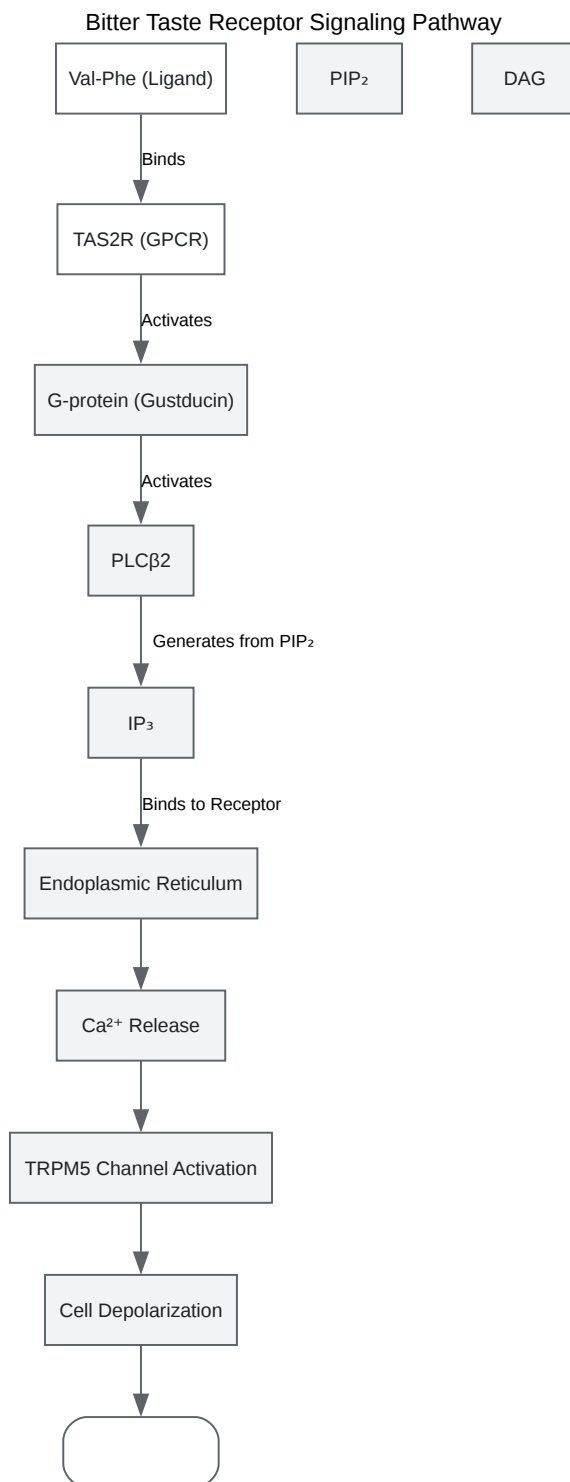
Caption: Proposed antioxidant mechanisms of **Val-Phe**.

Bitter Taste Receptor Activation

Dipeptides and tripeptides, particularly those containing hydrophobic amino acids, are known to be primary contributors to the bitter taste of aged protein products.

Val-Phe, due to its hydrophobic phenylalanine residue, likely interacts with human bitter taste receptors (TAS2Rs), such as TAS2R1 and TAS2R39, located on taste bud cells. [11]

[18] Binding of the bitter ligand to the G-protein coupled receptor (GPCR) initiates a signaling cascade involving the G-protein gustducin. This leads to the activation of phospholipase C- β 2 (PLC β 2), production of inositol triphosphate (IP $_3$), and subsequent release of intracellular calcium. The rise in Ca $^{2+}$ opens TRPM5 channels, leading to cell depolarization and neurotransmitter release, which signals the perception of bitterness to the brain. [2]



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Caption: Bitter taste receptor signaling pathway.

Conclusion

Valyl-phenylalanine is a bioactive dipeptide with significant potential, particularly as an antihypertensive agent through ACE inhibition. Its natural origins are primarily in protein-rich foods that have undergone extensive proteolysis, such as aged cheeses, dry-cured meats, and fermented soy products. While its presence is confirmed in some of these sources, a notable gap exists in the literature regarding its precise quantification across a broader range of foods. The methodologies for its analysis are well-established within the field of peptidomics, relying on LC-MS/MS for sensitive and specific quantification. Further research is warranted to fully elucidate the concentration of **Val-Phe** in various natural matrices and to explore its other potential bioactivities, such as antioxidant effects and its interactions with cellular signaling pathways beyond taste and blood pressure regulation.

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